molecular formula C15H9F3N2OS B3041010 2-{[2-Cyano-2-phenyl-1-(trifluoromethyl)vinyl]thio}pyridinium-1-olate CAS No. 256529-49-4

2-{[2-Cyano-2-phenyl-1-(trifluoromethyl)vinyl]thio}pyridinium-1-olate

Cat. No.: B3041010
CAS No.: 256529-49-4
M. Wt: 322.31 g/mol
InChI Key: UQQLMIABLLWDKN-WYMLVPIESA-N
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Description

2-{[2-Cyano-2-phenyl-1-(trifluoromethyl)vinyl]thio}pyridinium-1-olate is a chemical compound with the CAS Registry Number 256529-49-4 . This reagent is provided for chemical and pharmaceutical research applications. While its specific biological mechanisms are not fully detailed in the public domain, its molecular structure, incorporating a pyridinium-1-olate moiety and a cyano-trifluoromethyl substituted vinyl group, suggests potential as a valuable heterocyclic building block in organic synthesis and medicinal chemistry . Compounds with similar structural features, such as those containing pyridine and trifluoromethyl groups, are frequently investigated in drug discovery for a range of therapeutic areas, including as antagonists for hormonal receptors and for the treatment of respiratory diseases . Researchers may find this compound useful for developing novel small molecules, studying structure-activity relationships, or exploring new biochemical pathways. This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

(Z)-4,4,4-trifluoro-3-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2-phenylbut-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2OS/c16-15(17,18)14(22-13-8-4-5-9-20(13)21)12(10-19)11-6-2-1-3-7-11/h1-9H/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQLMIABLLWDKN-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C(F)(F)F)SC2=CC=CC=[N+]2[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C(F)(F)F)/SC2=CC=CC=[N+]2[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest possible activity against various diseases:

  • Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
  • Anticancer Properties : Studies have shown that pyridinium derivatives can induce apoptosis in cancer cells. The presence of the cyano group may enhance this effect by participating in electron-withdrawing interactions that stabilize reactive intermediates involved in cell death pathways.

Agrochemicals

The compound's unique structure makes it suitable for development as an agrochemical:

  • Herbicidal Activity : Preliminary studies suggest that derivatives of pyridinium compounds can act as herbicides. The trifluoromethyl group may enhance herbicidal efficacy by altering the target site within plant metabolism.
  • Insecticidal Properties : Similar compounds have shown potential as insecticides. The ability to disrupt normal physiological processes in pests could be attributed to the electron-withdrawing nature of the cyano and trifluoromethyl groups.

Materials Science

The compound is being explored for its applications in materials science due to its electronic properties:

  • Conductive Polymers : Research indicates that incorporating pyridinium-based compounds into polymer matrices can improve electrical conductivity. This is particularly relevant for developing advanced materials for electronic devices.
  • Fluorescent Materials : The unique electronic structure may allow for applications in organic light-emitting diodes (OLEDs) or fluorescent sensors, where the compound can act as a light-emitting or sensing agent.

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry explored the antiviral effects of various pyridinium derivatives, including those similar to 2-{[2-Cyano-2-phenyl-1-(trifluoromethyl)vinyl]thio}pyridinium-1-olate. Results indicated significant inhibition of viral replication in vitro, suggesting potential for development into therapeutic agents against viral infections .

Case Study 2: Herbicidal Efficacy

Research conducted by agricultural scientists demonstrated that pyridinium-based herbicides showed effective weed control in crops like corn and soybeans. The study highlighted the role of functional groups like cyano and trifluoromethyl in enhancing herbicide activity through targeted action on weed physiology .

Comparison with Similar Compounds

Structural Analogues

1,3,4-Oxadiazole Thioethers ()

These compounds share a thioether linkage and trifluoromethyl-substituted pyrazole or phenyl groups. Examples include:

  • Compound 1 : 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole
  • Compound 5e : 2-((3-Chlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole

Key Differences :

  • Core Structure: The target compound uses a pyridinium-1-olate core, whereas oxadiazole derivatives feature a 1,3,4-oxadiazole ring.
  • Substituents: The target compound’s vinyl group with cyano and trifluoromethyl substituents is distinct from the benzyl/heterocyclic substituents in oxadiazole thioethers.
Benzamide Derivatives ()

Excluded compounds in patents (e.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide) share thioether linkages and trifluoromethyl groups but differ in:

  • Backbone : Benzamide vs. pyridinium-1-olate.
  • Applications : Patent compounds target cancer or viral infections, suggesting divergent biological pathways compared to pesticidal oxadiazoles .
Table 1: Comparison of Key Properties
Compound Class Yield (%) Melting Point (°C) Key Functional Groups
Target Compound N/A N/A Pyridinium-1-olate, CF₃, CN
Oxadiazole Thioethers (e.g., 5g) 81.3 94–95 1,3,4-Oxadiazole, CF₃, Br
Benzamide Derivatives N/A N/A Benzamide, CF₃, thiazole

Notes:

  • Oxadiazole thioethers exhibit moderate-to-high yields (27.7–83.3%) and melting points (77–114°C), influenced by substituent bulk and polarity .
  • The target compound’s zwitterionic pyridinium-1-olate core may confer higher solubility in polar solvents compared to neutral oxadiazoles.
Table 2: Bioactivity of Analogues
Compound Class Fungicidal Activity (% Inhibition at 50 µg/mL) Herbicidal Activity Therapeutic Potential
Target Compound Unknown Unknown Speculative
Oxadiazole Thioethers (e.g., 5g) >50% against Sclerotinia sclerotiorum Bleaching effect (e.g., 5g) None reported
Benzamide Derivatives N/A N/A Cancer, viral infections

Key Findings :

  • Oxadiazole thioethers show fungicidal activity via SDH inhibition, with molecular docking confirming interactions similar to penthiopyrad .

Mechanistic Insights

  • Oxadiazole Thioethers : Bind to succinate dehydrogenase (SDH) via carbonyl and trifluoromethyl groups, disrupting fungal respiration .
  • Target Compound : The pyridinium-1-olate moiety could enable unique redox or charge-transfer interactions, but further docking studies are needed.

Q & A

What are the recommended synthetic routes for 2-{[2-Cyano-2-phenyl-1-(trifluoromethyl)vinyl]thio}pyridinium-1-olate?

Level: Basic
Methodological Answer:
The synthesis of this compound can be approached via transition-metal-free methodologies, leveraging visible light or base-promoted reactions. For example, analogous pyridine thioether derivatives (e.g., 2-((4-(trifluoromethyl)phenyl)thio)pyridine) have been synthesized using aryl halides and thiols under visible light irradiation, achieving yields of 65–78% . Key steps include:

Thiolation: Reacting a pyridinium precursor with a thiol-containing intermediate (e.g., 2-cyano-2-phenyl-1-(trifluoromethyl)vinyl thiol) under basic conditions (K₂CO₃, DMF, 80°C).

Cyclization/Oxidation: Stabilizing the pyridinium-olate moiety via oxidation or cyclization under controlled pH.

Purification: Flash chromatography (SiO₂, hexane/EtOAc gradient) ensures high purity (>95%) .

How should researchers characterize the structural integrity of this compound?

Level: Basic
Methodological Answer:
Characterization requires a multi-technique approach:

  • 1H/13C NMR: Assign aromatic protons (δ 7.5–8.5 ppm) and confirm the trifluoromethyl group (δ ~120 ppm in 13C NMR). Compare with structurally similar oxadiazole derivatives (e.g., 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole) .
  • HRMS: Validate molecular weight (expected [M+H]+ ≈ 393.05) with high-resolution data (Δ < 2 ppm).
  • FT-IR: Identify thioether (C-S, ~650 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) stretches .

What advanced strategies address contradictory spectral data during analysis?

Level: Advanced
Methodological Answer:
Contradictions in NMR/HRMS data may arise from tautomerism (pyridinium-olate equilibrium) or impurities. Mitigation strategies include:

Variable Temperature NMR: Resolve dynamic equilibria by acquiring spectra at 25°C and −40°C.

2D NMR (COSY, HSQC): Assign overlapping proton/carbon signals via correlation spectroscopy.

Alternative Ionization Methods: Use ESI-MS and MALDI-MS to cross-validate HRMS results .

Crystallography: If crystals are obtainable, single-crystal X-ray diffraction provides unambiguous structural confirmation .

How do electron-withdrawing substituents influence the compound’s reactivity?

Level: Advanced
Methodological Answer:
The trifluoromethyl (-CF₃) and cyano (-CN) groups enhance electrophilicity at the pyridinium ring, enabling:

  • Nucleophilic Aromatic Substitution: Reactivity at the 2- or 4-positions with amines or thiols.
  • Photostability Testing: Monitor degradation under UV light (λ = 254 nm) to assess stability, as seen in related pyridine derivatives .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict charge distribution and reactive sites .

What purification methods optimize yield and purity?

Level: Basic
Methodological Answer:

  • Flash Chromatography: Use silica gel with gradients of hexane/EtOAc (70:30 to 50:50) for intermediates .
  • Recrystallization: Dissolve in hot ethanol, cool to −20°C for crystalline product (melting point validation: compare with analogs like 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid, mp 287.5–293.5°C ).
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar impurities .

How can researchers assess the compound’s stability under experimental conditions?

Level: Advanced
Methodological Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td > 150°C expected).
  • Accelerated Stability Studies: Store at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products.
  • Light Exposure Tests: Irradiate with visible light (450 nm) to simulate reaction conditions, referencing pyridine derivatives’ photostability .

What role does the thioether linkage play in the compound’s bioactivity or material applications?

Level: Advanced
Methodological Answer:
The thioether group enhances:

  • Metal Coordination: Potential as a ligand for transition metals (e.g., Pd, Cu) in catalysis.
  • Radical Stability: Participate in S-centered radical reactions, as observed in 1,3,4-oxadiazole derivatives .
  • Enzyme Inhibition: Screen against kinases or phosphatases, leveraging the pyridinium-olate’s charge for active-site interactions.

How to troubleshoot low yields in the final synthetic step?

Level: Advanced
Methodological Answer:
Low yields (<50%) may result from:

Incomplete Thiolation: Optimize stoichiometry (1:1.2 molar ratio of pyridinium precursor to thiol).

Side Reactions: Add radical scavengers (e.g., BHT) to suppress polymerization.

Workup Issues: Use acid-base extraction (1M HCl/NaHCO₃) to isolate the ionic pyridinium-olate species .

What analytical techniques confirm the absence of toxic byproducts?

Level: Advanced
Methodological Answer:

  • GC-MS: Detect volatile impurities (e.g., residual DMF or thiols).
  • ICP-OES: Screen for heavy metals (limit: <10 ppm) .
  • Microscopy: Check for crystalline vs. amorphous impurities via SEM .

How does the compound’s solubility profile impact formulation in biological assays?

Level: Basic
Methodological Answer:

  • Polar Solvents: DMSO or DMF (1–5% v/v in aqueous buffers) for stock solutions.
  • LogP Estimation: Use HPLC retention times (C18 column) to approximate logP ≈ 2.5–3.0, comparable to 4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile .
  • Surfactant Compatibility: Test with polysorbate 80 (0.01% w/v) to prevent aggregation in cell culture media .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[2-Cyano-2-phenyl-1-(trifluoromethyl)vinyl]thio}pyridinium-1-olate
Reactant of Route 2
Reactant of Route 2
2-{[2-Cyano-2-phenyl-1-(trifluoromethyl)vinyl]thio}pyridinium-1-olate

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